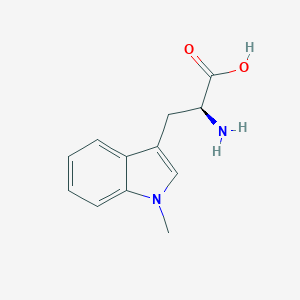

1-Methyl-L-tryptophan

Overview

Description

1-Methyl-L-tryptophan (1-MLT) is a methylated derivative of the essential amino acid L-tryptophan. It is a competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the rate-limiting step of tryptophan catabolism via the kynurenine pathway . By blocking IDO1, 1-MLT prevents tryptophan depletion and suppresses immunosuppressive metabolites like kynurenine, making it a candidate for cancer immunotherapy . Preclinical studies highlight its low toxicity, moderate bioavailability, and ability to restore immune function in stressed models . Additionally, 1-MLT serves as a substrate for microbial enzymes, enabling biotransformation into bioactive indole alkaloids with antimicrobial properties .

Preparation Methods

1-Methyl-L-tryptophan can be synthesized through various methods. One common synthetic route involves the methylation of L-tryptophan. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction conditions often include a solvent like dimethyl sulfoxide and a temperature range of 25-30°C .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents but optimize the process for large-scale production .

Chemical Reactions Analysis

1-Methyl-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other functional groups using reagents like sodium azide

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications .

Scientific Research Applications

Immunomodulatory Effects

1-MT is primarily recognized for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan. By inhibiting IDO, 1-MT alters tryptophan metabolism, leading to increased levels of kynurenic acid (KYNA), a metabolite known for its immunomodulatory properties.

Key Findings:

- Increased KYNA Production : Studies have shown that administration of 1-MT leads to elevated plasma levels of KYNA in both animal models and human blood samples. This increase is associated with immunosuppressive effects under inflammatory conditions, suggesting potential therapeutic applications in autoimmune diseases and transplant rejection .

- Mechanism of Action : The immunomodulatory effect appears to be independent of IDO inhibition alone, as evidenced by experiments involving IDO knockout mice. This indicates that 1-MT may promote a shift towards the KYNA branch of the kynurenine pathway, enhancing its immunosuppressive effects through G-protein-coupled receptor signaling pathways .

Oncology Applications

The antitumor potential of 1-MT has been explored extensively in preclinical studies. Its ability to enhance immune responses against tumors makes it a candidate for cancer therapy.

Case Studies:

- Tumor Growth Inhibition : In murine models, 1-MT has been shown to significantly reduce tumor growth when used in combination with other therapies. The compound appears to reactivate T-cell proliferation and enhance the efficacy of chemotherapeutic agents .

- Pharmacokinetics : A study reported that after subcutaneous administration, plasma concentrations of 1-MT remained elevated for extended periods, indicating favorable pharmacokinetic properties for therapeutic use. The half-life was determined to be approximately 10.9 hours .

Metabolic Research

Recent studies have also identified potential roles for 1-MT in metabolic research, particularly concerning weight management and metabolic disorders.

Observations:

- Weight Loss Agent : Research has indicated that derivatives of tryptophan, including 1-MT, may act as effective agents in promoting weight loss through modulation of metabolic pathways .

- Metabolomics Studies : A prospective study highlighted that levels of 1-MT were significantly lower in pancreatic cancer cases compared to controls, suggesting its potential as a biomarker for cancer risk assessment .

Comparative Pharmacokinetics

A comparative analysis between the levorotary (L) and dextrorotary (D) isomers of methyl-tryptophan has been conducted using advanced imaging techniques. This research aims to elucidate the differential effects and pharmacokinetics of these isomers in vivo.

| Isomer | Pharmacokinetic Profile | Observations |

|---|---|---|

| L-1-Methyl-Tryptophan | Rapid circulation clearance; low organ accumulation | Potentially safer with fewer side effects |

| D-1-Methyl-Tryptophan | Similar pharmacokinetic behavior observed | May offer distinct therapeutic benefits |

Mechanism of Action

1-Methyl-L-tryptophan exerts its effects primarily by inhibiting the enzyme indoleamine 2,3-dioxygenase. This inhibition prevents the catabolism of tryptophan into kynurenine, thereby modulating immune responses. The compound binds to the ferrous indoleamine 2,3-dioxygenase complex but cannot be catalytically converted due to the additional methyl group . This leads to an increase in tryptophan levels and a decrease in kynurenine levels, which has various immunomodulatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: 1-Methyl-D-Tryptophan (D-1-MT/Indoximod)

The D-isomer of 1-MLT, known as Indoximod, shares structural similarity but exhibits distinct pharmacokinetics and clinical applications:

- Enzymatic Activity : Both isomers inhibit IDO1, but D-1-MT shows higher clinical relevance. PET imaging studies reveal significant differences in tissue distribution, with D-1-MT accumulating more in the pancreas, kidneys, and brain compared to the L-form .

- Clinical Status : D-1-MT (Indoximod) is in phase III trials for cancer, while 1-MLT remains primarily in preclinical research .

- Bioavailability : Both isomers suffer from poor bioavailability, limiting their efficacy without formulation enhancements like PEGylation .

Table 1: Key Differences Between 1-MLT and D-1-MT

Tryptophan Analogs in Enzyme Catalysis

1-MLT is a poor substrate for tryptophan dioxygenases compared to native and halogenated tryptophans:

- Tryptophan 2,3-Dioxygenase (TDO) : 1-MLT reacts with TDO at a much slower rate (kcat/Km = 1.07) than L-tryptophan (kcat/Km = 7.94) or 7-chloro-L-tryptophan (kcat/Km = 453) .

- RebO Enzyme : In Lechevalieria aerocolonigenes, 1-MLT is metabolized by RebO but with lower catalytic efficiency than 5-fluoro-L-tryptophan or 7-chloro-L-tryptophan .

Table 2: Kinetic Parameters of Tryptophan Derivatives with RebO

| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km |

|---|---|---|---|

| L-Tryptophan | 1.53 | 12.12 | 7.94 |

| This compound | 1.43 | 1.53 | 1.07 |

| 7-Chloro-L-Tryptophan | 0.088 | 39.82 | 453 |

IDO1 Inhibitors with Diverse Scaffolds

1-MLT is part of a broader class of IDO1 inhibitors, including natural and synthetic compounds:

- Norharman and β-Carboline: Natural alkaloids with moderate IDO1 inhibition but lack clinical traction due to off-target effects .

- NK3 (Naphthoquinone-Oxime Derivative): A dual IDO1/STAT3 inhibitor showing superior antitumor activity and lower toxicity than 1-MLT in mouse models .

- INCB024360 and NLG919 : Synthetic inhibitors under clinical evaluation, offering higher specificity than 1-MLT .

Functional Comparisons: Antimicrobial vs. Anticancer Activity

Antimicrobial Metabolites Derived from 1-MLT

Biotransformation of 1-MLT by fungi (e.g., Chaetomium globosum) yields chaetogline indole alkaloids (e.g., compounds 132–139), which inhibit agricultural pathogens like Xanthomonas oryzae and Sclerotinia sclerotiorum . In contrast, 5-methyl-DL-tryptophan analogs show negligible antimicrobial activity .

Anticancer and Immunomodulatory Effects

- 1-MLT: Restores antibacterial defense in stressed mice and reduces tumor growth via IDO1 inhibition .

- NK3: Exhibits potent antitumor effects in HepG2 xenografts and CT26 colon cancer models, outperforming 1-MLT and doxorubicin .

- Combination Therapies: 1-MLT synergizes with carboxyamidotriazole to enhance T-cell responses in melanoma models .

Pharmacokinetic and Clinical Limitations

1-MLT and its analogs face challenges in drug development:

- Bioavailability: Both 1-MLT and D-1-MT require PEGylation or nanoparticle delivery to improve solubility and retention .

- Cellular Toxicity : Prolonged IDO1 inhibition by 1-MLT depletes NAD+ levels, impairing sirtuin activity and cell viability in astrocytes .

Biological Activity

1-Methyl-L-tryptophan (1-MT) is a tryptophan analog that has garnered significant interest due to its immunomodulatory properties, particularly its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). This article delves into the biological activity of 1-MT, summarizing key research findings, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

1-MT is primarily recognized for its ability to modulate the kynurenine pathway, which is crucial in tryptophan metabolism. By inhibiting IDO, 1-MT influences various biological processes, including immune response and neurobiology.

Pharmacokinetics

The pharmacokinetic profile of 1-MT has been studied in various animal models. A study involving domestic pigs demonstrated that a single subcutaneous administration of 1-MT resulted in peak plasma concentrations at approximately 12 hours post-administration. Repeated daily doses led to a steady-state concentration after two days, indicating its cumulative effects and potential for sustained therapeutic action .

Immunomodulation

1-MT has been shown to significantly increase the levels of kynurenic acid (KYNA), a metabolite associated with immunosuppressive effects. In studies involving murine splenocytes and human blood, treatment with 1-MT resulted in increased tryptophan (TRP) and KYNA levels while reducing kynurenine (KYN) concentrations. This suggests that 1-MT may shift TRP metabolism towards KYNA production, enhancing its immunomodulatory effects .

Table 1: Effects of this compound on Tryptophan Metabolism

| Parameter | Control Group | 1-MT Treatment |

|---|---|---|

| TRP Concentration | Low | High |

| KYNA Concentration | Low | High |

| KYN Concentration | High | Low |

Antitumor Activity

Research indicates that 1-MT can enhance T-cell proliferation and reverse IDO-mediated immunosuppression in tumor environments. In murine models, administration of 1-MT led to retardation of tumor growth when combined with other therapies, suggesting its potential as an adjunct treatment in cancer therapy .

Case Studies

Several studies have highlighted the therapeutic potential of 1-MT:

- Depression Models : In a Bacillus Calmette-Guerin inflammation-induced model of depression, administration of 1-MT reversed depressive-like behaviors in mice, indicating its potential role in treating mood disorders linked to inflammatory processes .

- Cancer Treatment : A study demonstrated that while L-1-MT effectively inhibits IDO in vitro, D-1-MT exhibited superior antitumor responses in vivo by targeting IDO-related pathways . This stereospecific activity underscores the complexity of tryptophan analogs in therapeutic contexts.

Q & A

Q. What experimental methodologies are recommended for assessing 1-MT's inhibition of IDO1 in immune modulation studies?

To evaluate 1-MT's inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), researchers should combine in vitro enzyme activity assays with functional immune readouts. For in vitro IDO1 inhibition:

- Use recombinant IDO1 enzyme assays with kynurenine quantification via HPLC or spectrophotometry.

- Validate specificity by comparing effects on IDO1 vs. IDO2 isoforms using siRNA knockdown or isoform-specific inhibitors .

- In immune cell models (e.g., dendritic cells), measure tryptophan depletion and kynurenine accumulation via LC-MS/MS, paired with T-cell suppression assays (e.g., IFN-γ/IL-2 secretion) .

- Include controls for off-target effects, such as TLR pathway activation, by analyzing MAPK phosphorylation (p38, ERK) and transcription factor activity (c-Fos) .

Q. How can researchers resolve contradictions in serotonin synthesis rate measurements using α-MT as a PET tracer?

Discrepancies arise from differing kinetic models (e.g., three-compartment vs. Patlak-plot methods). To harmonize results:

- Use dynamic PET imaging with [C-11]-labeled α-MT and validate compartmental model assumptions (e.g., steady-state plasma tryptophan levels) .

- Apply singular value decomposition (SVD) to assess parameter identifiability and optimize model selection .

- Compare regional K-complex values (Patlak method) with post-mortem serotonin concentrations to confirm correlation (r > 0.85, P < 0.0001) .

- Account for kynurenine pathway interference by pre-screening subjects for inflammatory conditions that upregulate IDO1/TDO .

Q. What advanced techniques enable longitudinal monitoring of IDO1 dynamics in response to 1-MT treatment?

- Radiotracer Imaging : Use 11C-l-1MTrp PET to quantify whole-body IDO1 activity in preclinical models. This tracer binds competitively to IDO1 and allows real-time visualization of enzyme inhibition .

- Transcriptomic/Proteomic Profiling : Pair PET data with RNA-seq or mass spectrometry to correlate IDO1 suppression with downstream immune checkpoint expression (e.g., PD-L1, CTLA-4) .

- Dual-Tumor Models : Implant contralateral tumors with differential IDO1 expression (e.g., IDO1+ vs. IDO1−) to assess systemic vs. localized effects of 1-MT .

Q. How does 1-MT's modulation of dendritic cells vary depending on TLR signaling pathways?

1-MT exerts TLR-dependent immunomodulatory effects:

- TLR4/LPS Stimulation : 1-MT shifts DC polarization from Th1 (IFN-γ) to Th2 (IL-5/IL-13) via sustained ERK/p38 activation. Inhibit these kinases with SB203580 (p38) or U0126 (ERK) to reverse the effect .

- TLR3/poly(I:C) Stimulation : No significant impact, highlighting pathway specificity .

- Experimental Design : Use phospho-specific flow cytometry and cytokine multiplex assays to map signaling cascades. Include TLR-knockout DCs to isolate IDO1-independent effects .

Q. What are the limitations of using 1-MT to study tryptophan catabolism in IDO1-negative tumors?

In IDO1-negative cancers (e.g., gliomas), alternative pathways like TDO-mediated tryptophan catabolism dominate. To address this:

- Pre-screen tumors for TDO expression via qPCR or IHC .

- Combine 1-MT with TDO-specific inhibitors (e.g., LM10) in xenograft models .

- Measure systemic tryptophan/kynurenine ratios to distinguish local vs. hepatic catabolism .

Q. How can 1-MT's role as an olfactory stimulant in ecological studies be validated?

- Behavioral Assays : Expose Solea senegalensis to 1-MT gradients in controlled tanks and quantify feeding responses (e.g., bite rate, movement tracking) .

- Odorant Competition : Co-administer 1-MT with natural prey extracts (e.g., Hediste diversicolor) to test competitive binding to olfactory receptors .

- Electro-olfactography (EOG) : Record epithelial responses to 1-MT and correlate with neural activity in the olfactory bulb .

Q. What strategies improve reproducibility in 1-MT pharmacokinetic studies?

- Standardize Formulations : Prepare 1-MT in 0.5 N HCl (50 mg/mL) or 0.1 N NaOH (20 mM) to ensure solubility .

- Dose Calibration : Use LC-MS/MS to verify plasma concentrations, accounting for batch-to-batch purity variations (≥95% by elemental analysis) .

- Control for Circadian Effects : Administer 1-MT at consistent times to minimize diurnal fluctuations in tryptophan metabolism .

Q. How does 1-MT influence hepatic stellate cell (HSC) apoptosis in fibrosis models?

Properties

IUPAC Name |

(2S)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWXFSZEAPBJS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314974 | |

| Record name | 1-Methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21339-55-9 | |

| Record name | 1-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21339-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021339559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-Methyl-L-tryptophan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD0FY1J13B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.